molecular formula C10H18O2 B8653741 Oct-2-enyl acetate

Oct-2-enyl acetate

Cat. No.: B8653741
M. Wt: 170.25 g/mol
InChI Key: MBRLTLPMVMFRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oct-2-enyl acetate (CAS 3913-80-2), also known as trans-2-octen-1-yl acetate or (E)-oct-2-enyl acetate, is an unsaturated ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is characterized by an (E)-configured double bond at the second carbon of the octenyl chain and an acetate group at the terminal position. This compound is widely used in flavor and fragrance industries due to its green, fruity odor profile . Key identifiers include FEMA No. 3516 (flavoring agent), UNII-9I792BSW7F, and DSSTox ID DTXSID70192380 .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

oct-2-enyl acetate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h7-8H,3-6,9H2,1-2H3

InChI Key

MBRLTLPMVMFRTJ-UHFFFAOYSA-N

SMILES

CCCCCC=CCOC(=O)C

Canonical SMILES

CCCCCC=CCOC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Oct-2-enyl acetate with four related esters: Octyl acetate, 2-Octanol acetate, 1-Octen-3-yl acetate, and 2-Ethylhexyl acetate.

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
This compound 3913-80-2 C₁₀H₁₈O₂ 170.25 Unsaturated, (E)-double bond at C2 Flavoring, fragrances
Octyl acetate 112-14-1 C₁₀H₂₀O₂ 172.26 Saturated, straight-chain ester Solvents, perfumes, food additives
2-Octanol acetate 2051-50-5 C₁₀H₂₀O₂ 172.26 Branched ester (secondary alcohol) Plasticizers, industrial solvents
1-Octen-3-yl acetate Not specified C₁₀H₁₈O₂ ~170.25 Unsaturated, double bond at C1/C3 Flavoring (mushroom-like notes)
2-Ethylhexyl acetate 103-11-7 C₁₀H₂₀O₂ 172.26 Branched ester (ethylhexyl group) Coatings, inks, adhesives

Key Observations :

  • Unsaturation vs. Saturation : this compound’s double bond enhances its reactivity and volatility compared to saturated analogs like octyl acetate .
  • Branching Effects: Branched esters (e.g., 2-ethylhexyl acetate) exhibit lower melting points and higher solubility in nonpolar solvents than linear or unsaturated variants .
  • Positional Isomerism: The double bond position in 1-octen-3-yl acetate alters its odor profile, favoring earthy/mushroom notes over the fresh-green aroma of this compound .

Research Findings on Reactivity and Stability

  • α-Helix Stabilization : Pham et al. (2013) demonstrated that Oct-2-enyl staples (vs. Oct-4-enyl) in peptide chemistry provide superior α-helix stabilization due to optimal positioning of the double bond for hydrophobic interactions .
  • Oxidative Stability : The (E)-double bond in this compound confers moderate resistance to oxidation compared to saturated esters, but it is less stable than fully hydrogenated analogs like octyl acetate .

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing Oct-2-enyl acetate, and how should data interpretation be optimized?

Methodological Answer:
this compound (C₁₀H₂₀O₂) is best characterized using nuclear magnetic resonance (NMR) for structural elucidation. For ¹H NMR , focus on the acetate methyl group (δ ~2.05 ppm) and the alkene protons (δ ~5.3-5.5 ppm, depending on stereochemistry). ¹³C NMR should confirm the carbonyl carbon (δ ~170-175 ppm). Pair with gas chromatography-mass spectrometry (GC-MS) for purity assessment, using a polar column (e.g., DB-WAX) to resolve isomers. For trace analysis, high-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended .

Basic: What synthetic routes are most effective for laboratory-scale preparation of this compound?

Methodological Answer:
The esterification of 2-octenol with acetic acid, catalyzed by sulfuric acid (H₂SO₄) or enzyme-based systems (e.g., lipases), is a standard approach. Key parameters:

  • Molar ratio : 1:1.2 (alcohol:acetic acid) to drive equilibrium.
  • Catalyst load : 1-5% (w/w) for enzymatic; 0.5-1% for H₂SO₄.
  • Purification : Fractional distillation under reduced pressure (boiling point ~195-200°C).
    Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase .

Advanced: How can computational methods resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?

Methodological Answer:
Contradictions often arise from differences in substrate accessibility or catalyst deactivation . Use density functional theory (DFT) to model the esterification transition state, identifying steric or electronic barriers. Pair with kinetic Monte Carlo simulations to compare experimental vs. theoretical activation energies. For enzyme-catalyzed reactions, molecular docking (e.g., AutoDock Vina) can predict binding affinities of 2-octenol to lipase active sites, explaining yield disparities .

Advanced: What strategies are recommended for analyzing the stereochemical influence of this compound in lipid bilayer interactions?

Methodological Answer:
Use molecular dynamics (MD) simulations (e.g., GROMACS) to model the compound’s insertion into lipid bilayers. Key parameters:

  • Force fields : CHARMM36 or Lipid14 for acyl chain dynamics.
  • Order parameters : Calculate Sₚₐₗₘ to assess alignment with bilayer hydrophobic core.
    Validate with differential scanning calorimetry (DSC) to measure phase transition temperature shifts in model membranes (e.g., DPPC liposomes) .

Basic: What safety protocols are critical when handling this compound in high-temperature reactions?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.3 mmHg at 25°C).
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles.
  • Spill management : Absorb with vermiculite; neutralize with sodium bicarbonate.
    Refer to Safety Data Sheets (SDS) for flammability data (flash point ~80°C) and first-aid measures for eye/skin exposure .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in biological systems?

Methodological Answer:
Incorporate ¹³C-labeled acetic acid during synthesis to trace acetate group metabolism. For in vivo studies:

  • Administer labeled compound to model organisms (e.g., Drosophila melanogaster).
  • Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM).
    Compare fragmentation patterns to identify acetyl-CoA derivatives or β-oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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